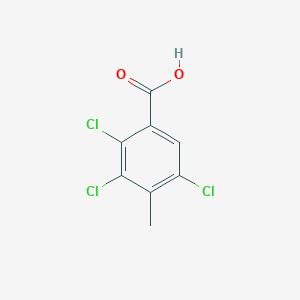

2,3,5-Trichloro-4-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichloro-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSKGVCXQPGKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2,3,5-Trichloro-4-methylbenzoic Acid

The creation of the target molecule can be approached from several distinct synthetic pathways, each with its own set of advantages and challenges. These routes include the oxidation of a corresponding chlorinated toluene (B28343), the halogenation of a benzoic acid precursor, and more complex multistep sequences.

A primary and direct route to benzoic acid derivatives involves the oxidation of the methyl group of a corresponding toluene precursor. For the target molecule, the logical starting material would be 2,3,5-trichloro-4-methyltoluene (also known as 2,3,5-trichloro-p-xylene, though this nomenclature is less common). The oxidation of the 4-methyl group to a carboxylic acid would yield the desired product.

Industrial methods for the oxidation of substituted toluenes often employ liquid-phase air oxidation in the presence of heavy metal catalysts like cobalt and manganese salts. alfa-chemistry.comgoogle.com This process is highly effective for large-scale production of benzoic acid from toluene. researchgate.net For laboratory-scale synthesis, strong oxidizing agents are commonly used. Potassium permanganate (B83412) (KMnO₄) in an aqueous solution is a classic and effective reagent for converting alkyl side chains on an aromatic ring to a carboxylic acid. alfa-chemistry.comyoutube.com The reaction proceeds by heating the chlorinated toluene with the KMnO₄ solution, often under basic conditions. Subsequent acidification protonates the benzoate (B1203000) salt to yield the final carboxylic acid. youtube.com

The general reaction is as follows: C₆H(Cl)₃(CH₃)₂ + [O] → C₆H(Cl)₃(CH₃)(COOH) + H₂O

The reactivity of the methyl group is influenced by the electronic nature of the substituents on the aromatic ring. While the reaction is robust, conditions such as temperature and reaction time must be carefully controlled to achieve high conversion and minimize side reactions. researchgate.net Studies on the oxidation of various xylenes (B1142099) and chlorotoluenes have demonstrated the feasibility of this approach, though the specific conditions for 2,3,5-trichloro-4-methyltoluene would require empirical optimization. google.comnih.govrsc.orgresearchgate.net

| Starting Material | Oxidizing System | Catalyst/Solvent | Key Feature |

|---|---|---|---|

| Toluene | Air/O₂ | Cobalt acetate (B1210297) / Acetic acid | Industrial liquid-phase process. alfa-chemistry.com |

| Toluene | Potassium Permanganate (KMnO₄) | Aqueous solution | Common laboratory method. youtube.com |

| o-Chlorotoluene | O₂ | CoBr₂/MnBr₂ / Acetic acid | Continuous-flow process for high yield. researchgate.net |

| Halo-ortho-xylene | O₂-enriched air | Cobalt/Manganese source / Acetic acid | Produces halo-phthalic acids. google.com |

An alternative strategy involves starting with a simpler, readily available benzoic acid precursor and introducing the chloro substituents in a controlled manner. A highly relevant analogue for this approach is the synthesis of 3,5-dichloro-4-methylbenzoic acid from p-toluic acid (4-methylbenzoic acid). chemicalbook.com

This synthesis is typically achieved through electrophilic aromatic substitution, specifically chlorination. The reaction involves treating p-toluic acid with chlorine gas in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). chemicalbook.comstackexchange.com The carboxylic acid group is a deactivating, meta-directing substituent, while the methyl group is an activating, ortho- and para-directing substituent. In p-toluic acid, the positions ortho to the methyl group (positions 3 and 5) are also meta to the carboxylic acid group. This alignment of directing effects strongly favors the introduction of chlorine atoms at the 3 and 5 positions. stackexchange.com

A typical procedure involves dissolving p-toluic acid in a solvent like dichloromethane, adding the Lewis acid catalyst, and bubbling chlorine gas through the mixture while maintaining a low temperature to control the reaction rate. chemicalbook.com The reaction progress can be monitored by gas-liquid chromatography. After completion, the reaction is quenched, and the product is extracted and purified, often by recrystallization, to yield the dichlorinated product in good yield (e.g., 81%). chemicalbook.com

Extending this logic to the synthesis of this compound would likely require a precursor that already contains a chlorine atom, such as 2-chloro-4-methylbenzoic acid or 3-chloro-4-methylbenzoic acid, followed by further chlorination. The regiochemical outcome of subsequent halogenations would depend on the combined directing effects of the existing substituents.

For complex substitution patterns where direct methods may fail or produce isomeric mixtures, a multistep synthesis is often necessary. Such a sequence for this compound could be designed starting from a simpler precursor like p-toluic acid.

A plausible, albeit lengthy, pathway could involve a combination of protection, halogenation, and functional group interconversion steps. For instance, a strategy could begin with the esterification of p-toluic acid to protect the carboxylic acid and modify its electronic influence. google.com The resulting ester, such as methyl p-toluate, could then undergo sequential chlorination reactions. googleapis.com Direct nuclear chlorination of toluic acid esters in the dark with a Lewis acid catalyst can be achieved while leaving the ester group intact. googleapis.com

A hypothetical sequence might be:

Chlorination of p-toluic acid: As described previously, this would yield 3-chloro-4-methylbenzoic acid and subsequently 3,5-dichloro-4-methylbenzoic acid. chemicalbook.comstackexchange.com

Introduction of the final chlorine atom: Placing the third chlorine atom at the 2-position would be challenging due to steric hindrance from the adjacent methyl and carboxylic acid groups and the deactivating effect of the existing chlorine atoms. This step might require more forcing conditions or an alternative strategy, such as a Sandmeyer reaction starting from an appropriate aminobenzoic acid precursor.

Alternative Friedel-Crafts approach: One could envision a Friedel-Crafts acylation of a trichlorotoluene derivative with a reagent like oxalyl chloride, followed by hydrolysis, though regioselectivity would be a significant challenge. google.comorgsyn.org

A patented method for producing 3,5-dichloro-4-methylbenzoic acid highlights a multistep sequence involving the initial conversion of p-toluic acid to its tert-butyl ester, followed by chlorination, and concluding with hydrolysis of the ester to yield the final acid. google.com This demonstrates the utility of protecting groups in achieving selective synthesis.

Derivatization and Analogous Compound Synthesis

The carboxylic acid functional group of this compound is a versatile handle for further chemical transformations, allowing for the synthesis of a wide range of derivatives and analogues.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol (often used as the solvent) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and the formation of the ester can be favored by using an excess of the alcohol or by removing the water that is formed as a byproduct.

Amidation: The formation of an amide bond is a cornerstone of organic and medicinal chemistry. Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. More commonly, the carboxylic acid is first "activated" to a more reactive species. Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride, which then readily reacts with a primary or secondary amine to form the amide.

Use of Coupling Reagents: A wide variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts, facilitate the direct condensation of a carboxylic acid and an amine under mild conditions.

Further modification of the this compound structure can be achieved by targeting either the aromatic ring or the methyl substituent.

Substituent Functionalization: The methyl group is susceptible to free-radical halogenation, particularly at the benzylic position. For example, reacting an ester of the acid (to protect the carboxyl group) with N-bromosuccinimide (NBS) and a radical initiator (like AIBN or benzoyl peroxide) would likely lead to the formation of the 4-(bromomethyl) derivative. acs.orgscribd.com This benzylic halide is a versatile intermediate that can be converted to other functional groups via nucleophilic substitution. Similarly, benzylic chlorination can be achieved. rsc.orggoogle.com

Ring Modification: Although the aromatic ring is heavily substituted and deactivated by three electron-withdrawing chlorine atoms and a carboxylic acid group, further electrophilic substitution is conceivable under harsh conditions. Introducing a fourth chlorine atom would be difficult but might be possible. Alternatively, nucleophilic aromatic substitution (SₙAr) could be a viable strategy if a suitable leaving group and a strong nucleophile were employed, though the existing chloro substituents are not exceptionally labile unless activated by a strong electron-withdrawing group in the ortho or para position.

| Reaction Type | Target Site | Typical Reagents | Product Type |

|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohol (e.g., Methanol), H₂SO₄ | Ester |

| Amidation | Carboxylic Acid | 1. SOCl₂ 2. Amine | Amide |

| Benzylic Halogenation | Methyl Group | N-Bromosuccinimide (NBS), Initiator | Benzylic Bromide. acs.org |

| Side-chain Oxidation | Methyl Group | Strong Oxidizing Agent (e.g., CrO₃) | Phthalic Acid Derivative |

Synthesis of Polyhalogenated Benzoic Acid Isomers and Homologues

The synthesis of polyhalogenated benzoic acid isomers and homologues is a significant area of research due to the use of these compounds as intermediates in the production of herbicides and other specialty chemicals. wikipedia.orgpatsnap.com Various synthetic strategies have been developed, primarily involving either the direct halogenation of benzoic acid and its derivatives or the halogenation of a substituted toluene followed by oxidation of the methyl group.

Direct Chlorination of Benzoic Acid Derivatives:

The direct chlorination of benzoic acid itself can lead to a mixture of isomers. For instance, the chlorination of benzoic acid with hydrochloric acid and potassium chloride has been reported to yield a mixture of 3,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid. zenodo.org Achieving a specific trichloro-substitution pattern through direct chlorination is challenging due to the directing effects of the carboxyl group, which is a meta-director and deactivating, and the existing chloro substituents.

To overcome these challenges, the chlorination of protected or activated benzoic acid derivatives is often employed. For example, the chlorination of 4-acetylaminobenzoic acid yields 4-acetylamino-3,5-dichlorobenzoic acid, which can then be saponified to 4-amino-3,5-dichlorobenzoic acid. researchgate.net This method demonstrates how protecting groups can be used to direct the regioselectivity of chlorination.

Synthesis via Chlorination of Toluene Derivatives and Subsequent Oxidation:

A more common and controllable method for preparing specific isomers of polychlorinated benzoic acids involves the chlorination of a corresponding toluene derivative, followed by the oxidation of the methyl group. This two-step approach allows for greater control over the final substitution pattern.

For example, 2,3,6-trichlorobenzoic acid, a commercial herbicide, is prepared from its precursor, 2,3,6-trichlorotoluene. wikipedia.org Similarly, the synthesis of 2,4,5-trichlorotoluene (B165455) has been described, which can serve as a precursor for 2,4,5-trichlorobenzoic acid. google.comchembk.com The oxidation of the methyl group in these chlorinated toluenes can be achieved using various oxidizing agents. For instance, o-chlorotoluene can be oxidized to o-chlorobenzoic acid using potassium permanganate. orgsyn.org The hydrolysis of benzotrichloride (B165768) derivatives, which can be obtained from the side-chain chlorination of toluenes, also yields the corresponding benzoic acids. google.comoecd.org

The following table summarizes the synthesis of some polyhalogenated benzoic acid isomers and homologues found in the literature:

| Starting Material | Reagents and Conditions | Product | Reference |

| Toluene | 1. Cl₂, Lewis Acid | Mixture of trichlorotoluene isomers | wikipedia.org |

| Trichlorotoluene Isomer | Oxidation (e.g., KMnO₄, HNO₃) | Corresponding trichlorobenzoic acid | orgsyn.org |

| Benzoic Acid | HCl, KCl | 3,4-Dichlorobenzoic acid and 2,5-Dichlorobenzoic acid | zenodo.org |

| 4-Acetylaminobenzoic acid | 1. Chlorination 2. Saponification | 4-Amino-3,5-dichlorobenzoic acid | researchgate.net |

| o-Chlorotoluene | KMnO₄ | o-Chlorobenzoic acid | orgsyn.org |

| p-Chlorotoluene | 1. Side-chain chlorination 2. Hydrolysis | p-Chlorobenzoic acid | google.com |

Table 1: Synthetic Methodologies for Polyhalogenated Benzoic Acid Isomers and Homologues

Based on a comprehensive search of publicly available scientific literature, specific experimental and theoretical spectroscopic data for the compound This compound is not available. Consequently, a detailed article focusing on the advanced spectroscopic and structural characterization as per the requested outline cannot be generated at this time.

The required sections on Fourier Transform Infrared (FT-IR) Spectroscopy, Fourier Transform Raman (FT-Raman) Spectroscopy, Potential Energy Distribution (PED) Analysis, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, including specific data tables and detailed research findings, necessitate access to published studies containing this information.

Searches for the compound by its name and CAS number (56961-26-3) did not yield any specific results for its vibrational or nuclear magnetic resonance spectra. The available literature discusses spectroscopic characterization for other isomers or differently substituted benzoic acid derivatives, but not for this compound itself. Without primary or secondary data sources, generating an accurate and scientifically sound article that adheres to the strict content requirements is not possible.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) and Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. For the analysis of chlorobenzoic acids, including isomers like 2,3,5-Trichloro-4-methylbenzoic acid, GC-MS is frequently employed, particularly in environmental sample analysis. researchgate.net Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the acidic proton into a less polar functional group, thereby improving chromatographic performance. researchgate.net Methylation, often using diazomethane (B1218177) or methyl chloroformate, is a common derivatization method that produces the more volatile methyl ester of the benzoic acid. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the confident identification of the compound by comparison to spectral libraries (e.g., NIST) or a known standard. rjpbcs.com This method has been successfully used to determine various chlorobenzoic acid isomers in historically contaminated soils. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful analytical tool for identifying compounds in complex matrices. A key advantage of LC-MS over GC-MS for analyzing acidic compounds like this compound is that derivatization is often not necessary. amazonaws.com The sample can be analyzed in its native form, simplifying sample preparation.

In a typical LC-MS analysis, the sample is first separated by a liquid chromatograph, often using a reverse-phase column (e.g., C18). rsc.org The mobile phase composition is adjusted to effectively separate the components of the mixture. The eluent from the LC column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules. ekb.eg The ESI source generates gas-phase ions from the analyte in the liquid stream. These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio. This technique provides both retention time data from the LC and mass spectral data from the MS, enabling highly selective and sensitive detection and quantification of the target compound even in intricate biological or environmental samples. diva-portal.org

Analytical reference standards are highly purified and well-characterized materials used to ensure the accuracy and validity of analytical measurements. supelco.com.tw They are crucial for method validation, calibration, and quality control in diverse fields, including pharmaceutical development and environmental testing. supelco.com.twekb.eg

A compound like this compound, which may be an impurity in a manufacturing process, a metabolite of a larger molecule, or an environmental contaminant, requires a certified reference standard for its accurate identification and quantification. The development of such a standard involves unambiguous synthesis and purification, followed by comprehensive characterization using a suite of analytical techniques, including NMR, MS, and elemental analysis, to confirm its identity and purity. The availability of a reliable reference standard is a prerequisite for developing and validating robust analytical methods, such as those using GC-MS or LC-MS, for its detection at trace levels. ekb.eg

X-ray Diffraction (XRD) for Solid-State Molecular Structure Elucidation

For benzoic acid derivatives, XRD studies have revealed characteristic structural features, such as the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. researchgate.net In the case of this compound, an XRD analysis would precisely determine the orientation of the carboxylic acid and methyl groups relative to the benzene (B151609) ring and the exact positions of the three chlorine atoms. This data is invaluable for understanding the molecule's steric and electronic properties and for validating the results of theoretical geometry optimizations. While a specific crystal structure for this compound is not available in the cited literature, the table below illustrates the typical crystallographic data obtained from such an analysis. mdpi.com

Table 2: Representative Crystallographic Data from an XRD Analysis This table presents typical parameters obtained from a single-crystal X-ray diffraction study.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Volume (V) | The volume of the unit cell. | ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The density of the crystal calculated from the unit cell data. | g/cm³ |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) within a pure compound. The experimental results are then compared against the theoretical percentages calculated from the proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and helps confirm its empirical formula.

For this compound, the empirical formula is C₈H₅Cl₃O₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. This analytical method is a cornerstone of chemical characterization, often used alongside spectroscopic techniques to provide a complete and unambiguous identification of a newly synthesized or isolated compound.

Table 3: Elemental Analysis Data for C₈H₅Cl₃O₂

| Element | Theoretical Mass % | Experimental Found (%) |

|---|---|---|

| Carbon (C) | 40.12% | Data not available |

| Hydrogen (H) | 2.11% | Data not available |

| Chlorine (Cl) | 44.42% | Data not available |

| Oxygen (O) | 13.36% | Data not available |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, enabling the accurate prediction of various molecular properties.

Optimized Geometrical Structures and Electronic Properties

Specific data on bond lengths, bond angles, and dihedral angles for the optimized structure of 2,3,5-Trichloro-4-methylbenzoic acid, as determined by DFT calculations, is not documented in the available literature. Electronic properties such as dipole moment and energy are also unreported.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

While experimental spectroscopic data may exist, the theoretical prediction and assignment of vibrational frequencies (e.g., for IR and Raman spectra) for this compound through DFT calculations have not been published.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic transitions and reactivity. Regrettably, the energies of these orbitals and the corresponding HOMO-LUMO energy gap for this compound have not been computationally determined in the available research.

Molecular Reactivity and Stability Assessments

These assessments provide deeper insights into the chemical behavior of a molecule.

Evaluation of Reactivity Indices and Fukui Functions

Global reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity) and local reactivity information derived from Fukui functions, which identify the most reactive sites within a molecule, are not available for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. Such an analysis for this compound has not been reported, leaving a void in the understanding of its electronic stabilization and intermolecular interaction patterns.

Further theoretical research is necessary to characterize the computational and electronic properties of this compound. Such studies would provide a valuable theoretical foundation to complement experimental findings and potentially guide future applications of this compound.

Focused Research on this compound Yields No Specific Thermodynamic Data

A comprehensive search for computational and theoretical investigations into the thermodynamic properties of the specific chemical compound this compound has found no publicly available research, scholarly articles, or database entries. Despite a thorough review of scientific literature and chemical databases, detailed research findings and specific data required to construct an analysis of its thermodynamic properties could not be located.

Therefore, it is not possible to provide an article with data tables and detailed research findings on the thermodynamic property calculations and correlations for this compound as requested.

While computational chemistry and theoretical investigations are common for many chemical compounds, and studies were found for related substances such as other isomers of trichlorobenzoic acid, methylbenzoic acid, and other substituted benzoic acids, no specific studies appear to have been published for this compound. This lack of available data prevents a detailed discussion and the creation of data tables concerning its calculated thermodynamic properties like enthalpy of formation, entropy, and Gibbs free energy.

Researchers in computational chemistry often use methods like Density Functional Theory (DFT) to predict the thermodynamic properties of molecules. These theoretical calculations provide valuable insights into the stability and reactivity of chemical compounds. However, without specific studies performed on this compound, any presentation of data would be speculative and fall outside the scope of reporting on existing scientific findings.

Further research or new computational studies would be required to generate the specific thermodynamic data for this compound.

Environmental Transformation and Biodegradation Pathways

Microbial Degradation Mechanisms

The microbial breakdown of halogenated aromatic compounds like 2,3,5-Trichloro-4-methylbenzoic acid is a key process in their environmental detoxification. Microorganisms have evolved sophisticated enzymatic systems to cleave the stable aromatic ring and remove the halogen substituents. The specific pathways are highly dependent on the presence or absence of oxygen.

Aerobic Biotransformation Processes

In the presence of oxygen, bacteria employ oxidative strategies to degrade this compound. These processes typically involve the initial destabilization of the aromatic ring through the incorporation of oxygen, followed by ring cleavage and subsequent metabolism.

The initial attack on the aromatic ring of chlorinated benzoic acids under aerobic conditions is often catalyzed by aromatic ring hydroxylating dioxygenases (ARHDs). researchgate.netwikipedia.org These multi-component enzyme systems incorporate both atoms of a molecular oxygen (O₂) molecule into the aromatic nucleus, forming a cis-1,2-dihydroxycyclohexadiene derivative, also known as a cis-dihydrodiol. wikipedia.org This step is crucial as it disrupts the aromaticity of the ring, making it susceptible to further degradation. The enzyme system typically consists of a reductase, a ferredoxin, and a terminal oxygenase component that contains a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron center where the oxidation of the substrate occurs. wikipedia.orgnih.gov For this compound, a dioxygenase would catalyze the dihydroxylation of the aromatic ring, a critical activation step for subsequent degradation.

Following the formation of the cis-dihydrodiol intermediate, a dehydrogenase enzyme catalyzes its rearomatization, leading to the formation of a substituted catechol. In the case of chlorinated aromatics, this results in a chlorocatechol. For instance, the degradation of 1,2,4-trichlorobenzene (B33124) and 1,2,4,5-tetrachlorobenzene (B31791) by Pseudomonas strains has been shown to produce 3,4,6-trichlorocatechol. nih.gov By analogy, the biotransformation of this compound would likely yield a corresponding trichloromethyl-catechol.

Once formed, this chlorocatechol is a substrate for ring cleavage, which is also catalyzed by dioxygenases. The cleavage can occur via two main pathways: ortho-cleavage, catalyzed by catechol 1,2-dioxygenases, or meta-cleavage, catalyzed by catechol 2,3-dioxygenases. The resulting ring-fission products, such as muconic acids in the case of ortho-cleavage, are then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

Table 1: Key Enzymes in Aerobic Degradation of Chlorinated Aromatic Compounds

| Enzyme Type | Function | Substrate Example | Product Example |

| Aromatic Ring Hydroxylating Dioxygenase | Initial ring activation via dihydroxylation | Chlorinated Benzoic Acid | Chlorinated cis-dihydrodiol |

| cis-Dihydrodiol Dehydrogenase | Rearomatization to form catechol | Chlorinated cis-dihydrodiol | Chlorocatechol |

| Catechol 1,2-Dioxygenase | Ortho ring cleavage | Chlorocatechol | Chloro-muconic acid |

| Catechol 2,3-Dioxygenase | Meta ring cleavage | Chlorocatechol | Chloro-2-hydroxymuconic semialdehyde |

An alternative or subsequent step in the degradation of chlorobenzoic acids can be hydrolytic dehalogenation. This process involves the replacement of a chlorine substituent with a hydroxyl group derived from a water molecule. nih.govresearchgate.net Studies on Acinetobacter sp. have demonstrated the hydrolytic dehalogenation of 4-chlorobenzoic acid to 4-hydroxybenzoic acid under both aerobic and anaerobic conditions. nih.govresearchgate.net This reaction is catalyzed by a dehalogenase and is distinct from oxygenase-mediated dehalogenation as it does not require molecular oxygen. nih.gov While often observed at the stage of chlorobenzoyl-CoA, direct hydrolytic dehalogenation of the benzoic acid itself can also occur, providing a pathway to less halogenated and more readily degradable intermediates. asm.org

Anaerobic Biotransformation Processes

Under anaerobic conditions, where oxygen is absent, microorganisms utilize reductive processes as the primary mechanism for the breakdown of this compound.

Reductive dehalogenation is the hallmark of anaerobic degradation of highly chlorinated aromatic compounds. In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. This reaction, also known as dehalorespiration, is catalyzed by dehalogenases and is a critical first step as it reduces the toxicity and recalcitrance of the parent compound. For example, the anaerobic transformation of 2,3,6-trichlorobenzoic acid has been shown to begin with reductive dechlorination at the ortho-position to produce 2,5-dichlorobenzoate (B1240473). oup.com Similarly, Alcaligenes denitrificans NTB-1 can reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate. nih.gov Therefore, the anaerobic degradation of this compound would be initiated by the stepwise reductive removal of its chlorine substituents, leading to less chlorinated methylbenzoic acid intermediates that can then enter other anaerobic degradation pathways. nih.gov

Table 2: Comparison of Aerobic and Anaerobic Primary Degradation Steps

| Condition | Primary Mechanism | Key Reaction | Initial Product Type |

| Aerobic | Oxidation | Dioxygenase-mediated ring hydroxylation | Dihydroxylated ring |

| Anaerobic | Reduction | Reductive dehalogenation | Less chlorinated aromatic |

Formation of Less Chlorinated Benzoic Acid Intermediates

The initial steps in the breakdown of highly chlorinated benzoic acids often involve reductive dechlorination, where a chlorine atom is removed from the aromatic ring. This process is a critical detoxification step, as it typically reduces the compound's toxicity and makes the resulting molecule more susceptible to further degradation. For instance, in the anaerobic degradation of the closely related compound 2,3,6-trichlorobenzoic acid (2,3,6-TBA), bacteria have been shown to reductively remove a chlorine atom from the ortho-position to produce 2,5-dichlorobenzoate (2,5-DBA) oup.com. This type of reaction, creating less chlorinated benzoic acid intermediates, is a common strategy employed by microbial communities to metabolize complex halogenated compounds. The removal of chlorine substituents is essential for subsequent enzymatic attacks that open the aromatic ring.

Mineralization Pathways to Methane (B114726), Carbon Dioxide, and Water

The ultimate fate of this compound in many microbial systems is complete mineralization—the conversion of the organic compound into inorganic substances such as carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻) oup.com. Following initial dechlorination and hydroxylation steps, central intermediates such as chlorocatechols are formed nih.govnih.gov. These catechols are then processed through ring cleavage, a step mediated by dioxygenase enzymes nih.govnih.gov. The resulting aliphatic acids are funneled into central metabolic pathways, such as the Krebs cycle, where they are completely oxidized to CO₂ and water under aerobic conditions.

Under anaerobic conditions, the degradation pathway can differ. The initial reductive dechlorination may be followed by fermentation processes where the final products can include methane (CH₄) in addition to CO₂ oup.com. The complete mineralization of the compound often relies on the synergistic action of different microbial populations, especially in environments that fluctuate between aerobic and anaerobic states oup.com.

Role of Specific Microbial Strains and Consortia

A variety of microorganisms have been identified that can degrade chlorinated benzoic acids. These microbes possess specialized enzymatic machinery to break down these persistent compounds.

Degradation by Pseudomonas Species (e.g., P. aeruginosa JB2, P. putida P111)

Members of the genus Pseudomonas are well-known for their metabolic versatility and their ability to degrade a wide range of xenobiotic compounds, including chlorinated benzoates.

Pseudomonas aeruginosa JB2 : This strain, isolated from a polychlorinated biphenyl (B1667301) (PCB)-contaminated soil, has demonstrated the ability to use 2,3,5-trichlorobenzoate as its sole source of carbon and energy nih.govnih.govresearchgate.net. The degradation pathway involves chlorocatechols as central intermediates nih.govnih.gov. Strain JB2 possesses a halobenzoate dioxygenase that is crucial for the initial attack on chlorobenzoates that have a chlorine substitute in the ortho position nih.govasm.org.

Pseudomonas putida P111 : This strain is capable of utilizing a broad spectrum of mono-, di-, and trichlorinated benzoates nih.gov. It was successfully isolated from an enrichment culture containing 2,5-dichlorobenzoate and can also grow on 2,3,5-trichlorobenzoate nih.gov. P. putida P111 utilizes different dioxygenase enzymes to initiate the degradation cascade. A chromosomally coded benzoate (B1203000) dioxygenase handles 3- and 4-chlorobenzoates, while a plasmid-encoded chlorobenzoate-1,2-dioxygenase is responsible for attacking ortho-substituted chlorobenzoates nih.gov.

| Compound | P. aeruginosa JB2 | P. putida P111 |

|---|---|---|

| 2-Chlorobenzoate | Growth nih.gov | Growth nih.gov |

| 3-Chlorobenzoate (B1228886) | Growth nih.gov | Growth nih.gov |

| 4-Chlorobenzoate | No Growth | Growth nih.gov |

| 2,3-Dichlorobenzoate | Growth nih.gov | Growth nih.gov |

| 2,5-Dichlorobenzoate | Growth nih.gov | Growth nih.gov |

| 3,5-Dichlorobenzoate | No Growth | Inhibitory nih.gov |

| 2,3,5-Trichlorobenzoate | Growth nih.gov | Growth nih.gov |

Involvement of Alcaligenes Species and Other Bacterial Genera

Besides Pseudomonas, other bacterial genera play a role in the environmental degradation of chlorobenzoates. Alcaligenes species, for example, have been isolated from communities enriched on 3-chlorobenzoate nih.gov. These bacteria can carry plasmids that encode for the catabolism of chlorobenzoates, with chlorocatechol and chloro-cis, cis-muconic acid being detected as metabolites nih.gov. The crude extract of Alcaligenes sp. strain CPE3 has been shown to metabolize various mono- and dichlorobenzoic acids fao.org. Genera such as Rhodococcus have also been identified as degraders of highly chlorinated benzenes psu.edu.

Microbial Consortia in Environmental Samples

In natural environments, the degradation of complex pollutants like this compound is often carried out by microbial consortia rather than single strains scispace.comresearchgate.net. A consortium is a community of different microbial species that work synergistically, where the metabolic products of one organism can be the substrate for another scispace.com. This division of labor allows for the complete breakdown of compounds that might be resistant to degradation by any single species frontiersin.org. For example, the complete mineralization of 2,3,6-TBA was achieved by a co-culture of anaerobic bacteria that performed the initial reductive dechlorination and an aerobic bacterium (P. aeruginosa JB2) that could degrade the resulting dichlorobenzoate intermediate oup.com. Such consortia are more resilient and adaptable to changing environmental conditions than pure cultures scispace.com.

Factors Governing Biodegradability and Environmental Persistence

The rate and extent of biodegradation of this compound in the environment are influenced by a combination of chemical, physical, and biological factors.

The persistence of the compound is directly related to its chemical structure. The number and position of chlorine atoms on the benzoic acid ring significantly affect its susceptibility to microbial attack nih.gov. Generally, the rate of aerobic biodegradation decreases as the degree of chlorination increases cdc.gov.

Environmental conditions play a crucial role. Factors such as pH, temperature, oxygen availability, and the presence of other nutrients can significantly impact microbial activity and degradation rates acs.orgmdpi.com. For instance, the availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate oup.com. The bioavailability of the compound, which can be limited by its sorption to soil and sediment particles, also governs its accessibility to microorganisms psu.edu. Finally, the presence of a microbial community possessing the necessary catabolic genes and enzymes is a prerequisite for biodegradation to occur mdpi.com.

| Factor Category | Specific Factor | Impact on Biodegradation |

|---|---|---|

| Chemical Structure | Degree of Chlorination | Higher chlorination generally decreases degradation rate and increases persistence cdc.gov. |

| Position of Substituents | The location of chlorine atoms can hinder or facilitate enzymatic attack nih.gov. | |

| Environmental Conditions | Temperature | Affects microbial growth and enzyme kinetics; degradation is often optimal within a specific temperature range acs.orgmdpi.com. |

| pH | Influences microbial metabolism and the chemical state of the compound acs.orgmdpi.com. | |

| Oxygen Availability | Determines whether aerobic or anaerobic pathways are active; crucial for ring-cleavage dioxygenases oup.com. | |

| Nutrient Availability | Lack of essential nutrients (e.g., nitrogen, phosphorus) can limit microbial growth and degradation activity nih.gov. | |

| Biological Factors | Microbial Presence | Requires specific microbial strains or consortia with the appropriate degradative enzymes mdpi.com. |

| Bioavailability | Sorption to soil/sediment can reduce the concentration available to microorganisms psu.edu. |

Influence of Chlorine Substitution Pattern and Number on Degradation

The degree and pattern of chlorine substitution are critical determinants in the biodegradability of chlorinated benzoic acids. Generally, as the number of chlorine substituents on the aromatic ring increases, the compound's resistance to microbial attack tends to rise. This is due to several factors, including the increased chemical stability of the carbon-chlorine bond and the steric hindrance that multiple chlorine atoms can present to microbial enzymes.

Research on various chlorobenzoic acid isomers has consistently shown that the position of the chlorine atoms significantly affects degradation rates and pathways. For instance, chlorine atoms in the ortho position can be particularly recalcitrant to removal. The degradation of chlorinated aromatic compounds is often initiated by dioxygenase enzymes, which insert two hydroxyl groups onto the aromatic ring. The presence of multiple chlorine atoms can block the sites available for initial enzymatic attack, thereby preventing the degradation process from commencing.

In the case of this compound, the presence of three chlorine atoms suggests a high degree of recalcitrance. The specific arrangement of these substituents—two ortho to the carboxyl group (at positions 2 and 5) and one meta (at position 3)—presents a formidable challenge for microbial enzymes.

Impact of Methyl Group Position on Metabolic Susceptibility

The position of the methyl group on the benzoic acid ring introduces another layer of complexity to the molecule's biodegradability. The methyl group can influence the electronic properties of the aromatic ring and can also be a target for initial enzymatic attack. Microbial degradation of methylated aromatics often begins with the oxidation of the methyl group to a carboxylic acid, which can then be further metabolized.

Studies on chloro- and methyl-substituted benzoic acids have shown that the interplay between these substituents is crucial. For example, the degradation of 3-chloro-2-methylbenzoic acid by Pseudomonas cepacia MB2 proceeds via a meta-fission pathway, indicating that the specific arrangement of substituents directs the enzymatic machinery of the microorganism.

Co-metabolism and Substrate Specificity in Microbial Systems

Given the likely recalcitrance of this compound, its degradation in the environment may rely heavily on co-metabolism. Co-metabolism is a process where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of another growth-supporting substrate. The enzymes induced by the primary substrate can fortuitously act on the non-growth substrate.

The degradation of highly chlorinated and substituted aromatic compounds often occurs through the action of microbial consortia rather than single microbial species. Different members of the consortium may carry out different steps of the degradation pathway. For instance, one organism might be responsible for the initial dechlorination steps, while another metabolizes the resulting intermediates.

The substrate specificity of the degradative enzymes is a key factor. The enzymes involved in the degradation of simpler aromatic compounds may not recognize or be able to process a complex molecule like this compound. Therefore, the presence of specific microbial populations with enzymes adapted to degrade such highly substituted molecules is essential for its environmental transformation. The mineralization of 2,3,6-trichlorobenzoic acid, for example, has been achieved through a co-culture of anaerobic and aerobic bacteria, where the anaerobic partner performs reductive dechlorination, and the aerobic partner degrades the resulting dichlorobenzoate. A similar synergistic interaction might be necessary for the breakdown of this compound.

Interactive Data Table: Microbial Degradation of Substituted Benzoic Acids

| Compound | Degrading Microorganism(s) | Key Findings |

| 3-Chlorobenzoic Acid | Pseudomonas sp. B13 FR1 SN45P | Complete mineralization as a single carbon source. |

| 4-Chlorobenzoic Acid | Pseudomonas sp. B13 FR1 SN45P | Complete mineralization as a single carbon source. |

| 4-Methylbenzoic Acid | Pseudomonas sp. B13 FR1 SN45P | Complete mineralization as a single carbon source. |

| 3-Chloro-2-methylbenzoic acid | Pseudomonas cepacia MB2 | Utilized as a sole carbon source via a meta-fission pathway. |

| 2,3,6-Trichlorobenzoic acid | Anaerobic/aerobic co-culture | Mineralized through sequential anaerobic reductive dechlorination and aerobic degradation. |

Research Applications and Broader Scientific Utility

As a Reference Standard in Chromatographic and Spectroscopic Analyses

2,3,5-Trichloro-4-methylbenzoic acid serves as a crucial reference standard in analytical chemistry, particularly for chromatographic techniques like Gas Chromatography (GC). In synthetic chemistry, monitoring the progress of a reaction is essential to determine when the starting materials have been consumed and the desired product has been formed. For instance, in studies involving the selective dehalogenation of polychlorinated aromatic compounds, GC is used to track the composition of the reaction mixture over time.

To accurately identify and quantify the amount of this compound remaining in a reaction mixture, a pure sample of the compound is required as a reference standard. This standard is first analyzed separately to determine its retention time—the specific time it takes for the compound to travel through the chromatography column. This known retention time then allows for the unambiguous identification of the this compound peak in the chromatogram of the complex reaction mixture. Furthermore, by creating a calibration curve from standards of known concentrations, chemists can quantify the exact amount of the compound present at any point during the reaction, ensuring the process has gone to completion.

Contribution to the Understanding of Halogenated Aromatic Compound Reactivity and Fate

The study of this compound has contributed to a deeper understanding of the chemical reactivity of halogenated aromatic compounds. These compounds are of significant interest due to their persistence and potential environmental impact. Research into methods for their degradation and transformation is vital.

A key area of this research is selective dehalogenation, a chemical reaction that removes halogen atoms from a molecule. In a notable experiment, a mixture of chlorinated derivatives of 4-methylbenzoic acid, with this compound as the main component, was used to investigate a dehalogenation process using a copper(II) acetate (B1210297) catalyst. This study provides valuable insights into the relative reactivity of different chlorinated positions on the aromatic ring, demonstrating a method to selectively remove chlorine atoms, which is a critical step in breaking down more complex halogenated molecules into simpler, less harmful substances.

Composition of Chlorinated 4-Methylbenzoic Acid Mixture Used in Reactivity Studies

| Compound | Percentage in Mixture (%) |

|---|---|

| This compound | 57 |

| 3,5-Dichloro-4-methylbenzoic acid | 22 |

| 2,5-Dichloro-4-methylbenzoic acid | 10 |

| 3-Chloro-4-methylbenzoic acid | 10 |

Utility in Mechanistic Studies of Biotransformation Enzymes

Precursor in Academic Synthesis of Complex Organic Frameworks

In the field of organic synthesis, this compound, or its ester derivative, serves as a valuable precursor for creating other specifically substituted molecules. Its utility is demonstrated in the synthesis of methyl 3,5-dichloro-4-methylbenzoate. In this process, the methyl ester of this compound is the starting material for a selective dehalogenation reaction.

The reaction is carried out by heating the compound in the presence of copper(I) oxide and propionic acid. This method selectively removes the chlorine atom at the "2" position (ortho to the carboxylic acid group), yielding the desired 3,5-dichloro product. This transformation highlights the role of the compound as a building block, where its specific pattern of chlorination is leveraged to synthesize molecules that would be difficult to create otherwise. Such synthetic routes are fundamental in academic research for developing new materials and compounds with specific chemical structures and properties.

Synthetic Transformation of Methyl 2,3,5-Trichloro-4-methylbenzoate

| Starting Material (Precursor) | Reagents | Product |

|---|

Emerging Research Directions and Future Perspectives

Elucidation of Undiscovered Biotransformation Pathways

While the general principles of microbial degradation of chlorinated aromatic compounds are established, the specific biotransformation pathways for 2,3,5-Trichloro-4-methylbenzoic acid remain largely uninvestigated. Future research will be crucial in identifying the specific microorganisms and enzymatic systems capable of metabolizing this compound and characterizing the resulting intermediates and final products.

Bacteria are known to employ two main strategies for degrading chlorobenzoates: aerobic and anaerobic pathways. nih.gov Under aerobic conditions, the initial step often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of substituted chlorocatechols. epa.govnih.gov These intermediates then undergo ring cleavage, which can proceed via either ortho or meta fission pathways. dtic.mil For a polysubstituted compound like this compound, the position of the initial dioxygenase attack is a critical unknown that will determine the subsequent metabolic cascade. Research is needed to explore whether microbes can catalyze the removal of the chlorine atoms before or after ring cleavage.

Under anaerobic conditions, the primary mechanism is reductive dechlorination, where chlorine substituents are replaced by hydrogen atoms. nih.govarizona.edu This process is typically the initial step before the aromatic ring is broken down. researchgate.net The sequential removal of chlorine atoms from this compound could lead to various di- and mono-chlorinated methylbenzoic acid intermediates. Identifying the order of dechlorination is a key research objective, as it influences the toxicity and persistence of the metabolites. Some anaerobic bacteria, known as halorespiring bacteria, can use chlorobenzoates as electron acceptors to support growth, a process that could be harnessed for bioremediation. arizona.edu

Future studies should focus on isolating and characterizing microbial consortia or pure strains from contaminated environments that can utilize this compound. Advanced techniques such as metagenomics, transcriptomics, and proteomics will be instrumental in identifying the specific genes and enzymes (e.g., dioxygenases, dehalogenases) involved in the degradation pathways.

Development of Advanced Analytical Methods for Trace Detection

The ability to detect minute quantities of this compound in complex environmental matrices like soil, water, and biological tissues is paramount for accurate exposure and risk assessment. While standard methods like High-Performance Liquid Chromatography (HPLC) with UV detection are useful, their sensitivity is often insufficient for trace environmental concentrations, with reporting limits typically in the microgram per liter (µg/L) range. nih.govnih.gov

Emerging research is focused on methods with significantly lower detection limits, primarily centered around mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering high selectivity and sensitivity down to the nanogram per liter (ng/L) level. nih.gov This represents a significant improvement over LC-UV methods. nih.gov To further enhance sensitivity for carboxylic acids, which can have poor ionization efficiency, chemical derivatization techniques are being explored. researchgate.netmdpi.com These methods modify the carboxylic acid group with a tag that is more easily ionized, thereby boosting the signal in the mass spectrometer. mdpi.com

Future development in this area will likely involve:

Novel Derivatization Reagents: Creating new reagents that react quickly and efficiently with the carboxylic acid group to produce highly ionizable derivatives for LC-MS analysis.

Advanced Sample Preparation: Optimizing extraction and clean-up techniques, such as accelerated solvent extraction (ASE) and solid-phase extraction (SPE), to efficiently isolate the target compound from complex samples and remove interfering substances. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): Employing HRMS to provide highly accurate mass measurements, which aids in the unequivocal identification of the compound and its transformation products in environmental samples.

The following table compares current and emerging analytical techniques for the detection of chlorinated benzoic acids.

| Technique | Principle | Typical Detection Limit | Advantages | Limitations |

|---|---|---|---|---|

| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. nih.gov | µg/L Range | Cost-effective, robust, widely available. | Low sensitivity, potential for matrix interference. nih.gov |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry; often requires derivatization to make the acid volatile. | ng/L to µg/L Range | Excellent separation for volatile compounds, high specificity. | Derivatization step can be complex and time-consuming. |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. nih.gov | ng/L Range | High sensitivity and selectivity, suitable for non-volatile compounds. nih.gov | Higher equipment cost, potential for ion suppression from matrix. |

| LC-MS/MS with Derivatization | Chemical modification of the analyte prior to LC-MS/MS analysis to improve ionization. mdpi.com | sub-ng/L to pg/L Range | Ultra-high sensitivity, overcomes poor ionization. researchgate.netmdpi.com | Adds a step to sample preparation, potential for incomplete reaction. |

Exploration of Novel Synthetic Routes with Enhanced Selectivity

The efficient and selective synthesis of this compound is a significant challenge for organic chemists. The primary difficulty lies in controlling the regioselectivity of the chlorination process to install the three chlorine atoms at the desired positions on the p-toluic acid backbone without generating a complex mixture of isomers.

Current synthetic strategies for related compounds, such as 3,5-dichloro-4-methylbenzoic acid, often start with p-methylbenzoic acid (p-toluic acid). google.com A common approach involves a multi-step sequence:

Esterification: The carboxylic acid group is first protected, often as a bulky ester (e.g., tert-butyl ester). This protection prevents unwanted side reactions and the ester group's steric bulk can help direct the incoming chlorine atoms. google.com

Chlorination: The protected ring is then subjected to chlorination using a chlorinating agent and often a Lewis acid catalyst like aluminum trichloride. google.com Controlling the stoichiometry and reaction conditions is crucial to achieve the desired degree of chlorination.

Hydrolysis: Finally, the ester group is removed (hydrolyzed) to yield the final carboxylic acid product. google.com

Advanced Catalysis: Developing new catalyst systems (e.g., transition metal catalysts or novel zeolites) that can direct the chlorination to the specific 2, 3, and 5 positions with high precision.

Orthogonal Protecting Groups: Investigating different protecting groups for the carboxylic acid that offer greater control over the electronic and steric properties of the aromatic ring during chlorination.

Alternative Starting Materials: Exploring synthesis from starting materials that already contain some of the desired chlorine or methyl substituents, potentially simplifying the reaction sequence and improving selectivity. For example, starting with a selectively chlorinated toluene (B28343) derivative and then introducing the carboxylic acid group. google.com

The table below outlines potential strategies for exploring novel synthetic routes.

| Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Catalyst-Directed Chlorination | Use of novel catalysts to selectively activate the C-H bonds at the 2, 3, and 5 positions of a 4-methylbenzoic acid precursor. | Fewer steps, potentially higher atom economy, improved selectivity. | Designing a catalyst with the required regioselectivity for a polysubstituted ring. |

| Protecting Group-Mediated Synthesis | Employing bulky or electronically-directing protecting groups on the carboxylic acid to sterically or electronically guide chlorination. google.com | Proven concept for simpler analogues, allows for stepwise control. | Requires additional protection/deprotection steps, may not provide perfect selectivity for trichlorination. |

| Convergent Synthesis | Synthesizing chlorinated fragments separately and then combining them, or starting with a pre-chlorinated aromatic core. | Can offer better control over the final substitution pattern. | May involve a longer overall synthesis with more complex starting materials. |

In Silico Modeling for Predictive Environmental Behavior

Computational, or in silico, modeling is becoming an indispensable tool for predicting the environmental fate and potential toxicity of chemical compounds, reducing the need for extensive and costly experimental testing. nih.gov For this compound, these models can provide crucial insights into its persistence, mobility, bioaccumulation potential, and toxicity.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. QSARs are statistical models that correlate the chemical structure of a compound with its biological activity or environmental properties. mdpi.com By analyzing a database of known chemicals, QSARs can predict the properties of a new or untested compound like this compound based solely on its molecular descriptors (e.g., lipophilicity, molecular weight, electronic properties). nih.govsci-hub.se These models can be used to estimate endpoints such as aquatic toxicity, biodegradability, and potential for endocrine disruption. nih.gov

In addition to QSAR, other computational methods can be applied:

Pharmacophore and Docking Models: These can predict the interaction of the compound with specific biological receptors, such as the aryl hydrocarbon receptor, which is often implicated in the toxicity of chlorinated aromatic compounds.

Metabolism Simulators: Software can predict the likely metabolites of a compound by simulating its interaction with key metabolic enzymes (e.g., cytochrome P450s), providing hypotheses for the biotransformation pathways discussed in section 7.1.

Density Functional Theory (DFT): This quantum mechanical modeling method can be used to predict the reactivity of different sites on the molecule, helping to forecast the products of environmental transformation processes like chlorination or oxidation. acs.orgresearchgate.net

The application of these models can facilitate a proactive approach to risk assessment, allowing scientists and regulators to prioritize chemicals for further testing and to better understand their potential environmental behavior before widespread release. nih.gov

The following table summarizes key in silico modeling approaches and their applications for this compound.

| Modeling Approach | Predicted Endpoint / Application | Relevance for Environmental Assessment |

|---|---|---|

| QSAR Models | Toxicity (acute, chronic), ecotoxicity, biodegradability, bioaccumulation factor (BCF), soil sorption coefficient (Koc). nih.goveuropa.eu | Provides initial screening-level data on persistence, mobility, and potential hazards to ecosystems. |

| Metabolism Prediction | Identification of potential biotransformation products from microbial or mammalian metabolism. | Helps guide experimental studies on biotransformation pathways and identifies potentially toxic metabolites. |

| Molecular Docking | Binding affinity to specific biological receptors (e.g., estrogen receptor, aryl hydrocarbon receptor). nih.gov | Predicts potential mechanisms of toxicity, such as endocrine disruption or dioxin-like activity. |

| Density Functional Theory (DFT) | Reaction pathways, stability of intermediates, prediction of abiotic degradation products (e.g., from photolysis or oxidation). acs.org | Elucidates mechanisms of persistence and transformation in the environment under various conditions. |

Q & A

Q. What are the optimal synthetic routes for 2,3,5-Trichloro-4-methylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves the chlorination of 4-methylbenzoic acid derivatives using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (60–80°C). Sequential chlorination at positions 2, 3, and 5 requires regioselective directing groups or catalysts (e.g., FeCl₃) to minimize byproducts. Post-synthesis, recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity . Reaction monitoring via TLC or HPLC ensures intermediate stability and product consistency .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The methyl group (CH₃) at position 4 appears as a singlet (~δ 2.5 ppm). Absence of aromatic protons confirms full substitution.

- ¹³C NMR : Carboxylic acid carbon resonates at ~δ 170 ppm; chlorine-substituted carbons show deshielded peaks (δ 125–140 ppm).

- IR : Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1680 cm⁻¹). Compare with spectral libraries (e.g., PubChem) for validation .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Acid-base extraction is effective: dissolve the crude product in aqueous NaOH, filter to remove insoluble impurities, then acidify with HCl to precipitate the pure compound. For trace chlorinated byproducts, use activated charcoal treatment or preparative HPLC with a C18 column .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Cross-validate data using multiple techniques:

- Melting Point : Differential Scanning Calorimetry (DSC) with controlled heating rates to avoid decomposition.

- Solubility : Use standardized solvents (e.g., DMSO, ethanol) and report temperature/pH conditions.

- Database Consistency : Compare results with EPA DSSTox (DTXSID00594873) and PubChem entries to identify outliers . Triangulate findings with independent labs to confirm reproducibility .

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate electron density maps to identify electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with experimental reaction rates (e.g., esterification, amidation). Validate predictions via kinetic studies (e.g., monitoring Cl⁻ displacement using ion chromatography) .

Q. What advanced analytical methods characterize degradation products of this compound under environmental conditions?

- Methodological Answer :

- LC-MS/MS : Detect hydroxylated or dechlorinated metabolites using negative-ion mode and fragmentation patterns.

- Stability Testing : Expose the compound to UV light (λ = 254 nm) and analyze photolysis products via GC-ECD or HRMS .

- Microbial Degradation : Use soil slurry assays with LC-HRMS to track biodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.